20(29)-Lupene-2alpha,3beta-diol; 2alpha,3beta-Dihydroxylup-20(29)-ene
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Overview
Description
20(29)-Lupene-2alpha,3beta-diol, also known as 2alpha,3beta-Dihydroxylup-20(29)-ene, is a pentacyclic triterpenoid compound. This compound is a derivative of betulinic acid, which is known for its various biological activities. It has been isolated from the roots of the plant Breynia fruticosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20(29)-Lupene-2alpha,3beta-diol typically involves the hydroxylation of lupane derivatives. One common method is the hydroxylation of betulinic acid at the 2-alpha and 3-beta positions. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods
Industrial production of 20(29)-Lupene-2alpha,3beta-diol may involve the extraction of betulinic acid from natural sources followed by chemical modification. The roots of Breynia fruticosa are a known source of this compound, and extraction is typically performed using methanolic extracts .
Chemical Reactions Analysis
Types of Reactions
20(29)-Lupene-2alpha,3beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming lupane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Betulinic acid derivatives.
Reduction: Lupane derivatives.
Substitution: Various substituted lupane derivatives depending on the reagents used.
Scientific Research Applications
20(29)-Lupene-2alpha,3beta-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its role in plant metabolism and as a plant metabolite.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 20(29)-Lupene-2alpha,3beta-diol involves its interaction with molecular targets such as Akt and NF-κB pathways. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and exhibit anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: A functional parent of 20(29)-Lupene-2alpha,3beta-diol, known for its anti-cancer and anti-HIV properties.
Lupane: The parent hydride of 20(29)-Lupene-2alpha,3beta-diol, a basic structure for many triterpenoids.
2alpha-Hydroxybetulinic Acid: Another derivative of betulinic acid with similar biological activities.
Uniqueness
20(29)-Lupene-2alpha,3beta-diol is unique due to its specific hydroxylation pattern at the 2-alpha and 3-beta positions, which imparts distinct biological activities compared to its parent compounds and other derivatives.
Properties
Molecular Formula |
C30H50O2 |
---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1 |
InChI Key |
OESLKRXCBRUCJZ-HIYMHUSXSA-N |
Isomeric SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C |
Origin of Product |
United States |
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